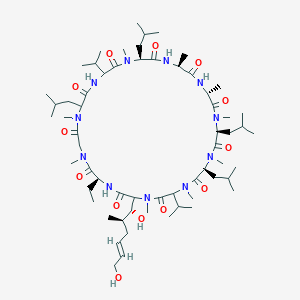

Cyclosporin metabolite m17

Description

Properties

IUPAC Name |

(6S,9S,12R,15S,18S,30S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44?,45+,46+,47+,49?,50?,51?,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZHKIOMBYYVRD-CPEWUTAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/CO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1218.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89270-28-0 | |

| Record name | Cyclosporine metabolite M17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Metabolic Pathways and Biotransformation of Cyclosporin Metabolite M17

Formation of Cyclosporin (B1163) Metabolite M17

The creation of M17 from its parent compound, Cyclosporin A, is a critical step in its metabolic journey. This process is primarily facilitated by a specific enzyme system and involves a precise chemical modification at a particular location within the Cyclosporin A molecule.

Role of Cytochrome P450 3A (CYP3A)

The biotransformation of Cyclosporin A is predominantly mediated by the Cytochrome P450 (CYP) enzyme system, with the CYP3A subfamily playing a crucial role. wikipedia.orgdrugbank.com Specifically, CYP3A4 is the main enzyme responsible for the metabolism of Cyclosporin A into its initial metabolites, including M17. pharmgkb.orgnih.gov The activity of the CYP3A enzyme system is a key determinant of the rate at which Cyclosporin A is metabolized. researchgate.net This enzyme system is responsible for approximately half of all prescribed drug metabolism. wikipedia.org

Hydroxylation at Specific Amino Acid Positions

The formation of M17 involves a mono-hydroxylation reaction. researchgate.net This specific metabolic event is an allylic oxidation that occurs at the first amino acid residue of the Cyclosporin A molecule, [(2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid], resulting in the formation of a primary allylic alcohol. ebi.ac.uk This hydroxylation is one of the initial and major metabolic steps in the breakdown of Cyclosporin A. researchgate.netnih.gov

Location of Metabolism (Hepatic vs. Extrahepatic)

The liver is a major site for the metabolism of Cyclosporin A, where the hepatic cytochrome P450-dependent monooxygenase system facilitates the formation of M17. researchgate.netnih.gov However, significant metabolism also occurs outside the liver. The gastrointestinal tract, particularly the small intestine, is a key extrahepatic site for Cyclosporin A metabolism, contributing significantly to its first-pass effect. drugbank.comnih.govunc.edu Studies have shown that the gut can be responsible for a substantial portion of Cyclosporin A metabolism. researchgate.net Additionally, human kidney tissue has demonstrated the ability to metabolize Cyclosporin A, with the formation rate of M17 in the kidney being comparable to that in the liver. nih.gov

Further Metabolism of Cyclosporin Metabolite M17

Following its formation, M17 is not an end-product but rather an intermediate that undergoes further biotransformation, leading to the creation of secondary metabolites. These subsequent reactions contribute to the complex metabolic profile of Cyclosporin A.

Formation of Secondary Metabolites (e.g., M8, M18, M26)

M17 serves as a precursor for the formation of several secondary metabolites. ebi.ac.uknih.govresearchgate.net

M8: This secondary metabolite is derived from either M17 or another primary metabolite, M1. nih.govresearchgate.net The formation of M8 from M17 involves a further hydroxylation.

M18: Metabolite M18 is formed from M17 through a non-enzymatic intramolecular reaction. researchgate.net This process involves the formation of a tetrahydrofuran (B95107) ring derivative. researchgate.net Specifically, the hydroxy group at position 3 of the first amino acid residue in M17 adds to the double bond at position 6, creating a dioxolane ring. ebi.ac.uk

M26: Also known as AM1c9, M26 is another metabolite that can be formed down the metabolic pathway. ontosight.ai

Proposed Biotransformation Pathways

The metabolic cascade of Cyclosporin A is complex, with multiple branching pathways. The initial formation of primary metabolites like M17, M1 (hydroxylated at the 9th amino acid), and M21 (N-demethylated at the 4th amino acid) is a critical juncture. nih.govnih.gov From M17, the pathway can proceed to form M8 through hydroxylation or M18 via an intramolecular cyclization. researchgate.netnih.gov A proposed metabolic pathway for cyclosporine consists of a total of 29 metabolites, branching from the main initial metabolites. tandfonline.com

The following table summarizes the key metabolites discussed and their relationship to M17:

| Metabolite | Precursor(s) | Formation Process |

| M17 | Cyclosporin A | Mono-hydroxylation at amino acid 1 |

| M8 | M17 or M1 | Hydroxylation |

| M18 | M17 | Non-enzymatic intramolecular cyclization |

| M26 | M17 (among others) | Further metabolism |

Pharmacokinetics and Disposition of Cyclosporin Metabolite M17

Absorption and Bioavailability Considerations

Cyclosporin (B1163) metabolite M17, a primary monohydroxylated derivative of Cyclosporin A, is not administered directly but is formed following the administration of the parent drug. Its appearance in the systemic circulation is therefore intrinsically linked to the absorption and subsequent metabolism of Cyclosporin A.

While direct oral bioavailability of M17 has not been characterized in humans, pharmacokinetic studies in rabbits following intravenous administration of isolated M17 have been performed. These studies determined its half-life, volume of distribution, and clearance, noting that the values were not significantly different from those of the parent compound, Cyclosporin A, in that animal model. nih.gov

Table 1: Pharmacokinetic Parameters of Intravenous M17 in Rabbits nih.gov

| Parameter | Mean Value |

|---|---|

| Half-life (t½) | 2.22 hr |

| Volume of Distribution (Vss) | 1.44 L/kg |

This interactive table summarizes the key pharmacokinetic parameters of M17 when administered directly via IV route in an animal model.

Distribution Characteristics

The distribution of metabolite M17 is extensive and distinct from that of its parent compound, characterized by widespread tissue accumulation and significant partitioning within blood components.

Tissue Distribution (e.g., kidney, muscle, liver, spleen)

Postmortem analysis of tissues from transplant patients who received Cyclosporin A therapy has provided detailed insights into the distribution of M17. Research shows that M17 is the predominant metabolite in most tissues. elsevierpure.comnih.gov The total concentration of Cyclosporin A and its metabolites in organ tissues can be up to 53 times greater than in corresponding whole-blood specimens. elsevierpure.comnih.govdocksci.com

The highest concentrations of cyclosporines (the parent drug and its metabolites combined) are found in the pancreas, followed in descending order by the spleen, liver, fat, kidney, lung, bone marrow, and heart. elsevierpure.comnih.gov Within most of these tissues, M17 is the most abundant single compound, surpassing even the parent drug. elsevierpure.comnih.gov The exceptions are fat and pancreas, where the parent compound, Cyclosporin A, is predominant. elsevierpure.comnih.gov No cyclosporine-related compounds, including M17, have been detected in brain or spinal cord tissue. elsevierpure.com

Table 2: Relative Tissue Distribution of Cyclosporines elsevierpure.comnih.gov

| Tissue | Rank Order of Concentration (Highest to Lowest) | Predominant Compound |

|---|---|---|

| Pancreas | 1 | Cyclosporin A |

| Spleen | 2 | Metabolite M17 |

| Liver | 3 | Metabolite M17 |

| Fat | 4 | Cyclosporin A |

| Kidney | 5 | Metabolite M17 |

| Lung | 6 | Metabolite M17 |

| Bone Marrow | 7 | Metabolite M17 |

This interactive table ranks tissues by the total concentration of cyclosporines and identifies the predominant compound found in each.

Distribution among Plasma and Cellular Components in Whole Blood

In whole blood, M17 shows a strong affinity for cellular components. Studies have demonstrated that, although variable, more than 50% of the total concentration of M17 in whole blood is associated with the blood cells, with the remainder in the plasma. nih.gov This partitioning behavior underscores the importance of using whole blood for the therapeutic monitoring of cyclosporines. nih.gov

The distribution of M17 between plasma and blood cells is not static and is influenced by several factors:

Temperature: An increase in the temperature of a blood sample from 4°C to 37°C leads to an increased relative portion of M17 being found in the plasma. nih.govresearchgate.net This temperature-dependent partitioning is a critical pre-analytical variable. researchgate.netnih.gov

Hematocrit: A decrease in hematocrit results in a non-linear increase in the fraction of M17 found in the plasma. nih.govresearchgate.net For the parent drug, a 10% increase in hematocrit was found to decrease the plasma portion by 12-14%. nih.gov

Concentration: As the concentration of M17 in the blood increases (typically above 500 µg/L), its relative distribution shifts, with a greater portion being found in the plasma. nih.gov

Protein Binding Affinity

The binding of M17 to proteins is a key aspect of its disposition. In plasma, the parent drug is approximately 90% bound to proteins, primarily lipoproteins. novartis.com The affinity of cyclosporine metabolites for plasma proteins is generally lower than that of the parent drug. researchgate.net

Within cells, M17 has been shown to bind to specific intracellular proteins. Research analyzing its interaction with proteins from a JURKAT cell line found that M17 binds to both cyclophilin, the primary intracellular receptor for Cyclosporin A, and another 50 kDa binding protein. nih.gov This dual binding profile is distinct from other metabolites, some of which bind only to one or the other protein. nih.gov

Elimination and Excretion Routes

The elimination of Cyclosporin A is primarily through extensive metabolism, with the resulting metabolites being excreted from the body. Biliary and renal routes are the main pathways for the excretion of these metabolites, including M17.

Biliary excretion is the major route of elimination for Cyclosporin A and its metabolites. Studies have confirmed the presence of metabolite M17 in human bile, often at concentrations significantly higher than those found in the blood.

Quantitative and qualitative analyses of human bile from liver transplant patients have identified several Cyclosporin A metabolites, including M8, M13, M17, M1, M18, and M21. While the concentration of the parent drug, Cyclosporin A, in bile accounts for less than 2% of an absorbed dose, the total concentration of Cyclosporin A plus its metabolites is 18 to 36 times higher than concentrations measured in blood by high-performance liquid chromatography (HPLC). This combined concentration, however, still accounts for less than 50% of an absorbed dose. It is anticipated that the concentration of M17 in the bile is likely to surpass its concentration in the blood.

Renal elimination is considered a minor pathway for the parent drug, Cyclosporin A, with only about 6% of an administered radioactive dose being recovered in the urine in humans and animals. However, the metabolites of Cyclosporin A are excreted in the urine.

A study involving 17 renal allograft recipients demonstrated that the urinary excretion of Cyclosporin metabolites is strongly correlated with creatinine (B1669602) clearance. This suggests that the metabolites undergo glomerular filtration. While the study encompassed 17 different metabolites, it highlighted that approximately 3% of the daily administered dose of Cyclosporin A is eliminated through the kidneys either as the unchanged drug or as the metabolites investigated. Following the administration of M17 to rabbits, other Cyclosporin A metabolites such as M-8, M-18, and M-26 were detected in the urine, indicating that M17 is further metabolized before excretion.

Half-life and Clearance of Cyclosporin Metabolite M17

The pharmacokinetic parameters of metabolite M17 have been investigated in animal studies. In a study where the monohydroxylated this compound was administered intravenously to rabbits at a dose of 1.0 mg/kg, the following mean pharmacokinetic parameters were determined.

| Pharmacokinetic Parameter | Mean Value |

|---|---|

| Half-life (t1/2β) | 2.22 hr |

| Volume of Distribution (Vss) | 1.44 liters/kg |

| Clearance | 11.07 ml/min/kg |

These pharmacokinetic values for M17 were found to be not significantly different from those obtained for the parent compound, Cyclosporin A, in the same animal model.

Biological and Immunological Activities of Cyclosporin Metabolite M17

Immunosuppressive Potency and Mechanisms

Metabolite M17 retains a considerable degree of the immunosuppressive properties of its parent compound, Cyclosporin (B1163) A. Its mechanisms of action, while similar to CsA, exhibit distinct potencies in various in vitro assays.

Metabolite M17 has been shown to effectively inhibit the proliferation of lymphocytes stimulated by various mitogens. nih.govnih.gov In studies using phytohemagglutinin (PHA), concanavalin (B7782731) A (ConA), and in mixed lymphocyte cultures (MLC), M17 demonstrated significant inhibitory effects. nih.govnih.govnih.gov

Specifically, in MLC assays, M17's inhibitory activity on proliferative responses approached that of the parent Cyclosporin A, blocking proliferation by 39-72% at concentrations of 100-800 ng/ml, compared to 63-87% inhibition by CsA. nih.gov While CsA is significantly more inhibitory in PHA assays, the potency of M17 in ConA and MLC assays is comparable to that of CsA. nih.govresearchgate.net

| Assay | Cyclosporin A Inhibition | Metabolite M17 Inhibition | Reference |

|---|---|---|---|

| PHA | 18-70% | 12-43% | nih.gov |

| MLC | 63-87% | 39-72% (at 100-800 ng/ml) | nih.gov |

| ConA | Approached by M17 | Approached CsA levels | nih.gov |

A key mechanism of immunosuppression for both Cyclosporin A and its metabolite M17 is the inhibition of Interleukin-2 (B1167480) (IL-2) production. nih.govnih.gov IL-2 is a critical cytokine for T-cell proliferation and activation. Research has shown that M17 can inhibit the production of IL-2 in mixed lymphocyte cultures to the same extent as the parent compound, Cyclosporin A. nih.govebi.ac.uk This demonstrates that the single hydroxylation that forms M17 does not significantly impair the molecule's ability to block this crucial step in the immune response. nih.gov

The immunosuppressive potency of Cyclosporin A and its metabolites varies. The general order of inhibitory activity has been reported as: CsA > M17 > M1 > M21 > M8. nih.govresearchgate.net In some studies, the potency of M17 has been shown to be very close to that of CsA, particularly in ConA and MLC assays. nih.gov Metabolite M1, another primary metabolite, generally shows less activity than M17. nih.govnih.gov Metabolites that undergo more extensive modifications, such as M8 (derived from M1 or M17), are largely devoid of biological activity. nih.gov

| Compound | Relative Immunosuppressive Potency | Reference |

|---|---|---|

| Cyclosporin A (CsA) | Highest | nih.govnih.gov |

| Metabolite M17 | High (approaches CsA in some assays) | nih.govnih.gov |

| Metabolite M1 | Moderate | nih.govnih.gov |

| Metabolite M21 | Low | nih.govnih.gov |

| Metabolite M8 | Very Low / Inactive | nih.gov |

Studies have investigated the interactions between Cyclosporin A, its metabolites, and other immunosuppressants. Combinations of low concentrations of CsA and its metabolites, including M17, have been shown to have synergistic effects in inhibiting immune responses. nih.gov At higher concentrations, these interactions can be additive or even antagonistic. nih.gov

Furthermore, M17 has demonstrated synergistic interactions with the immunosuppressant FK 506 (tacrolimus). nih.gov The combination of M17 and FK 506 resulted in a stronger synergistic effect than the combination of CsA and M17. nih.gov

Role in Calcineurin Phosphatase Pathway Inhibition

The primary mechanism of action for Cyclosporin A is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. nih.govresearchgate.netyoutube.com By forming a complex with cyclophilin, CsA binds to and inhibits the phosphatase activity of calcineurin. researchgate.net This prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor necessary for the expression of IL-2 and other cytokine genes. youtube.com Research indicates that the immunosuppressive activity of cyclosporine metabolites is also linked to their ability to inhibit the calcineurin phosphatase pathway. nih.gov

Anti-Allergic Effects

In addition to its immunosuppressive properties, metabolite M17 has demonstrated anti-allergic effects. In an in vitro model using rat basophilic leukemia cells, M17 was effective at inhibiting the antigen-stimulated release of beta-hexosaminidase, an indicator of an allergic response. nih.gov While less potent than the parent Cyclosporin A, M17 showed a clear dose-dependent inhibitory effect. nih.gov The concentration of M17 required to achieve 50% inhibition (IC50) was 315.5 ng/ml, compared to 53.3 ng/ml for CsA. nih.gov

| Compound | IC50 (ng/ml) for Inhibition of Beta-Hexosaminidase Release | Maximum Inhibition (%) at 1000 ng/ml | Reference |

|---|---|---|---|

| Cyclosporin A (CsA) | 53.3 | 98.6 | nih.gov |

| Metabolite M17 | 315.5 | 79.5 | nih.gov |

| Metabolite M1 | 875.7 | 53.9 | nih.gov |

| Metabolite M21 | ~875.7 | 48.6 | nih.gov |

| Metabolite M18 | Inactive | 12.2 | nih.gov |

Contributions to Graft-versus-Host (GvH) Reactions

In vitro studies have shown that M17 inhibits the response of human mononuclear cells in the mixed lymphocyte culture (MLC) and in mitogen assays. nih.gov In MLC experiments, which simulate the cellular interactions in GvH, M17 at concentrations of 100-800 ng/ml blocked the proliferative response by 39-72%. nih.gov This level of inhibition approached the 63-87% inhibition exhibited by the parent CsA. nih.gov Furthermore, M17 was found to inhibit the production of Interleukin-2 (IL-2) in the MLC to the same extent as CsA, a critical mechanism for its immunosuppressive effect. nih.gov

Table 2: In Vitro Immunosuppressive Activity of Cyclosporin A vs. Metabolite M17

| Assay | Cyclosporin A (CsA) Inhibition | Metabolite M17 Inhibition |

|---|---|---|

| Phytohemagglutinin (PHA) Assay | 18-70% | 12-43% |

| Mixed Lymphocyte Culture (MLC) | 63-87% | 39-72% |

| Interleukin-2 (IL-2) Production | Significant Inhibition | Equivalent to CsA |

Table 3: Ranking of Immunosuppressive Potency in GvH Reactions

| Compound | Relative Potency |

|---|---|

| Cyclosporin A (CsA) | Highest |

| Cyclosporin C (CsC) | ≥ CsA |

| Metabolite M17 | > M1 |

| Metabolite M1 | > CsD |

| Cyclosporin D (CsD) | ≥ M21 |

| Metabolite M21 | Lowest |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| Cyclosporin A | CsA |

| Cyclosporin C | CsC |

| Cyclosporin D | CsD |

| Cyclosporin metabolite M1 | M1 |

| Cyclosporin metabolite M8 | M8 |

| Cyclosporin metabolite M17 | M17, AM1 |

| Cyclosporin metabolite M21 | M21, AM9 |

| Vincristine | - |

| Taxol | Paclitaxel |

| Doxorubicin | - |

| Etoposide | - |

| Azidopine | - |

| Interleukin-2 | IL-2 |

| Phytohemagglutinin | PHA |

| Concanavalin A | Con A |

Clinical Significance and Toxicological Profiles of Cyclosporin Metabolite M17

Association with Nephrotoxicity

The nephrotoxic potential of Cyclosporin (B1163) A and its metabolites is a major clinical concern. alevleventoglu.com Research has indicated that M17, a hydroxylated metabolite of CyA, is implicated in the development of renal dysfunction.

Cyclosporin A therapy is known to cause a decline in the glomerular filtration rate (GFR), a key indicator of kidney function. nih.gov This is often associated with an increase in renal vascular resistance. Studies have suggested that the primary metabolites of Cyclosporin A, including M17, contribute to this reduction in GFR, with effects comparable to or slightly less than those caused by the parent drug. The vasoconstriction of afferent arterioles is a primary mechanism underlying this effect. researchgate.net While the parent compound, Cyclosporin A, is a potent vasoconstrictor, its metabolites, including M17, also exhibit activity that can impact renal hemodynamics.

A significant correlation has been observed between elevated levels of Cyclosporin A metabolites, particularly M17, and the development of nephrotoxicity in patients. For instance, a study involving psoriasis patients who developed nephrotoxicity while on Cyclosporin A therapy showed a notable increase in the blood concentrations of its metabolites, with M17 being especially prominent. ebi.ac.uk In the group of patients experiencing nephrotoxicity, M17 blood levels tended to be higher than in the control group from the first week of treatment, suggesting that M17 could serve as a potential marker for ongoing kidney damage. ebi.ac.uk

In vitro studies have been conducted to compare the nephrotoxic potential of Cyclosporin A with its various metabolites. One such study, using suspensions of rabbit renal proximal tubular cells, established a hierarchy of nephrotoxicity among the tested compounds. The results indicated that Cyclosporin A was the most nephrotoxic, followed by Cyclosporin D, Cyclosporin C, and the metabolite M21. Metabolite M17, along with M1, demonstrated the lowest nephrotoxicity in this comparative analysis. nih.gov

Another study evaluated the growth inhibitory effects of Cyclosporin A and its metabolites on rat glomerular mesangial cells. The concentration required for 50% growth inhibition (IC50) was used as a measure of potency. The findings are summarized in the table below.

| Compound | IC50 for 50% Growth Inhibition (mg/liter) |

| Cyclosporin A | 1.25 |

| M21 | 6.0 |

| M18 | 9.0 |

| M1 | 10.8 |

| M17 | 12.5 |

| Data from a study on rat glomerular mesangial cells. nih.gov |

These findings suggest that while M17 does possess toxic properties, its direct nephrotoxicity may be less potent than that of the parent compound, Cyclosporin A, and some other metabolites. nih.govnih.gov

Hepatotoxicity Considerations

Hepatotoxicity is another recognized complication of Cyclosporin A therapy, with manifestations ranging from mild elevations in liver enzymes and bilirubin (B190676) to more severe cholestasis. ekb.egnih.gov The mechanisms underlying Cyclosporin A-induced hepatotoxicity are complex and are thought to involve the generation of reactive oxygen species and oxidative stress. ekb.egfrontiersin.org While it is generally acknowledged that Cyclosporin A and its metabolites can have hepatotoxic side effects, the specific contribution of M17 to liver injury is not as clearly defined as its role in nephrotoxicity. nih.govebi.ac.uk Prolonged use of Cyclosporin A has been associated with adverse effects on liver function and redox balance. researchgate.net However, much of the research has focused on the parent drug, and further studies are needed to elucidate the comparative hepatotoxicity of M17.

Neurotoxicity and CNS Effects

Neurotoxicity is a significant and potentially severe side effect of Cyclosporin A treatment, affecting a substantial percentage of patients. alevleventoglu.com The clinical presentation of Cyclosporin A-induced neurotoxicity is diverse, encompassing a range of symptoms from tremors and confusion to more severe manifestations like seizures and encephalopathy. alevleventoglu.comdovepress.com

Risk Factors for CNS Toxicity (e.g., concomitant corticosteroids)

Central nervous system (CNS) toxicity is a significant concern in patients treated with Cyclosporin A (CyA). While the parent drug itself is a primary cause, evidence indicates that its metabolites, particularly M17, may contribute to neurotoxic events. Patients who accumulate high concentrations of the M17 metabolite are considered to be at a higher risk for developing CNS toxicity. nih.gov

Clinical observations have identified several risk factors that can exacerbate the likelihood of cyclosporin-induced neurotoxicity. A major identified risk factor is the concomitant administration of high doses of corticosteroids. nih.gov Other contributing factors for CNS adverse effects include metabolic disturbances such as hypomagnesemia and hypocholesterolemia. nih.gov The neurotoxicity can manifest through a range of symptoms, including seizures, confusion, cortical blindness, and ataxia. brieflands.com The underlying mechanism is thought to involve a direct toxic effect on vascular endothelial cells in the brain, which can disrupt the blood-brain barrier. brieflands.com

It is noteworthy that neurotoxicity has been observed at both therapeutic and sub-therapeutic trough levels of the parent compound, suggesting that metabolite concentrations or individual patient susceptibility may play a crucial role. brieflands.com The accumulation of CyA and its metabolites, including M17, necessitates careful management to avoid not only the risk of organ rejection from underdosing but also toxic organ damage from overexposure. nih.gov

Immunosuppressive Contribution in Transplant Patients

While Cyclosporin A is the principal agent responsible for immunosuppression, its metabolite M17 is not an inert byproduct. In vitro studies have consistently demonstrated that M17 possesses inherent immunosuppressive properties. nih.govnih.gov Research has shown that M17, along with other primary metabolites like M1 and M21, inhibits the response of human mononuclear cells in mixed leukocyte culture (MLC) and mitogen assays. nih.gov

Table 1: In Vitro Immunosuppressive Activity of M17 vs. Cyclosporin A (CyA)

| Assay Type | M17 Inhibition (%) | CyA Inhibition (%) | Source(s) |

|---|---|---|---|

| Mixed Leukocyte Culture (MLC) | 39-72% | 63-87% | nih.gov |

| Phytohemagglutinin (PHA) | 12-43% | 18-70% | nih.gov |

| Interleukin-2 (B1167480) (IL-2) Production | Similar to CyA | - | nih.gov |

A clinically significant finding is that the trough concentrations of metabolite M17 often surpass those of the parent drug, Cyclosporin A, in transplant recipients. One study found that in 92% of blood samples from renal allograft recipients, the level of M17 exceeded the parent drug level. nih.gov This highlights that the metabolite can be the predominant circulating compound derived from the administered drug.

This phenomenon has been observed across different types of organ transplants. For instance, in liver transplant patients, trough M17 concentrations were, on average, 174% of the corresponding Cyclosporin A concentrations. Studies in renal and heart transplant patients have similarly shown higher trough concentrations of M17 compared to Cyclosporin A. The ratio of M17 to Cyclosporin A can also change over the course of treatment. In two bone marrow transplant patients, this ratio increased threefold over five months, from approximately 59-73% in the early period to 195-208% five months later, indicating increased metabolite accumulation or altered metabolism over time.

Table 2: Ratio of Trough M17 to Cyclosporin A (CyA) Concentrations in Transplant Patients

| Transplant Type | M17:CyA Ratio / Observation | Source(s) |

|---|---|---|

| Renal Transplant | Trough M17 concentrations were higher than CyA. | |

| Heart Transplant | Trough M17 concentrations were higher than CyA. | |

| Liver Transplant | Trough M17 concentrations averaged 174% of CyA concentrations. | |

| Bone Marrow Transplant | M17:CyA ratio increased from ~60-70% to ~200% over 5 months. |

The direct correlation between isolated Cyclosporin metabolite M17 levels and the incidence of acute graft rejection is not firmly established in clinical studies. Research on patient outcomes has primarily focused on maintaining a therapeutic window for the parent compound, Cyclosporin A, to prevent rejection. nih.govispub.com Low trough concentrations of Cyclosporin A are a known risk factor for graft rejection. ispub.com

Impact of Liver Dysfunction on Metabolite Levels

Cyclosporin A is extensively metabolized by the cytochrome P-450 system in the liver, and its metabolites are primarily excreted in the bile. frontierspartnerships.org Consequently, hepatic dysfunction can severely disturb the metabolism and excretion of both the parent drug and its metabolites, leading to their accumulation. frontierspartnerships.org

The ratio of total cyclosporin metabolites to the parent drug (CyA-Met/CyA) has been shown to increase significantly with worsening liver function, as indicated by elevated liver enzymes and total bilirubin. researchgate.net This suggests that impaired bile excretion leads to an increased efflux of metabolites into the blood circulation. researchgate.net Therefore, while liver dysfunction significantly alters the pharmacokinetic behavior of Cyclosporin A and leads to the accumulation of its metabolites, the clinical interpretation requires distinguishing between the different types of metabolites. ispub.comresearchgate.net

Analytical Methodologies for Cyclosporin Metabolite M17 Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a cornerstone for the accurate measurement of Cyclosporin (B1163) metabolite M17 in biological matrices. Its ability to separate structurally similar compounds makes it an indispensable tool for therapeutic drug monitoring and pharmacokinetic studies.

Isocratic and Rapid Methods for Blood Analysis

The development of simple, rapid, and isocratic HPLC methods has been a significant advancement for the routine monitoring of Cyclosporin A (CyA) and its metabolites in whole blood. nih.gov Isocratic elution, which uses a constant mobile phase composition, simplifies the analytical process and enhances reproducibility. nih.gov One such method allows for the measurement of CyA and its metabolites M1, M17, and M21, with a retention time of 12.9 minutes for M17. nih.govebi.ac.uk This approach is not only rapid but also economical, making it suitable for clinical settings. nih.gov Another fast HPLC method was developed for determining CyA and metabolites M17 and M21 in the blood of renal transplant patients. researchgate.net For sample preparation, techniques such as protein precipitation with acetonitrile (B52724) or zinc sulphate followed by liquid-liquid or solid-phase extraction are commonly employed. researchgate.netnih.govnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Method | Isocratic High-Performance Liquid Chromatography | nih.gov |

| Analytes | Cyclosporin A, M1, M17, M21 | nih.gov |

| Matrix | Whole Blood | nih.gov |

| Retention Time (M17) | 12.9 minutes | nih.govebi.ac.uk |

| Minimum Detectable Concentration | 10 ng/ml | nih.govebi.ac.uk |

| Column Temperature | 50°C | nih.gov |

Detection Methods (e.g., UV Absorption)

Ultraviolet (UV) absorption is a common detection method for the quantification of M17 following HPLC separation. nih.gov The selection of an appropriate wavelength is crucial for sensitivity and accuracy. Cyclosporine and its metabolites are often detected at wavelengths between 205 nm and 215 nm. researchgate.netnih.govimpactfactor.org A widely used method detects M17 and other metabolites at a UV wavelength of 212 nm. nih.govebi.ac.uk Other studies have utilized detection at 205 nm or 210 nm. researchgate.netnih.gov While detection at 205 nm is near the absorption maximum, using a slightly higher wavelength, such as 215 nm, can improve assay accuracy by reducing interference from other components in the sample matrix. nih.gov

Chromatographic Column Considerations

The choice of the analytical column is critical for achieving adequate separation of M17 from the parent drug and other metabolites. Due to the lipophilic nature of cyclosporines, reversed-phase columns are standard. researchgate.net Various stationary phases have been successfully employed.

Cyano (CN) Columns: A rapid, isocratic HPLC method utilizes a CN analytical column maintained at 50°C for the simultaneous measurement of CyA and metabolites M1, M17, and M21. nih.govebi.ac.uk

C8 and C18 Columns: An automated column-switching HPLC method reports the initial separation of M17 on a C8 column, with the final separation achieved on a C18 column. nih.gov C18 columns, also known as Octadecyl-silica (ODS), are frequently used for the analysis of cyclosporine and its metabolites. nih.gov

Sequential Use: For complex separations of multiple cyclosporine metabolites, sequential use of different columns, including cyano, octyl (C8), and silica, may be necessary. scirp.org

Comparison with Immunoassays

When compared to immunoassays, HPLC offers superior specificity for the quantification of M17. nih.gov Immunoassays, particularly polyclonal-based assays, often exhibit significant cross-reactivity with cyclosporine metabolites. nih.gov This can lead to a considerable overestimation of the parent drug concentration, especially in patients with metabolic disorders or impaired liver function where metabolite levels are elevated. nih.gov

One study directly comparing HPLC with a fluorescence polarization immunoassay (FPIA) found that in cases of metabolic disorders, the immunoassay reported falsely high Cyclosporin A concentrations due to cross-reaction with high levels of metabolites. nih.gov While monoclonal antibody-based immunoassays are more specific than polyclonal ones, they can still overestimate cyclosporine concentrations compared to HPLC. nih.govnih.gov Therefore, HPLC is considered a more accurate method for providing detailed information about the extent of immunosuppressive activity and the rate of metabolization by measuring the parent drug and its metabolites, like M17, separately. nih.gov

| Feature | High-Performance Liquid Chromatography (HPLC) | Immunoassays |

|---|---|---|

| Specificity | High; can separate parent drug from metabolites (M17). | Lower; subject to cross-reactivity with metabolites. nih.gov |

| Accuracy | Considered the gold standard; provides more accurate concentrations. nih.gov | Can overestimate parent drug concentrations, especially with high metabolite levels. nih.govnih.govnih.gov |

| Information Provided | Quantifies parent drug and individual metabolites separately. nih.gov | Often measures parent drug plus a variable fraction of metabolites. |

| Clinical Utility | Preferred in situations with altered metabolism (e.g., liver dysfunction). researchgate.net | May be suitable for routine monitoring in stable patients. nih.gov |

Mass Spectrometry (LC-MS, FAB/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), represents the reference standard for specificity and sensitivity in the analysis of cyclosporines.

Fast Atom Bombardment-Mass Spectrometry (FAB/MS) has been used to confirm the structure and purity of M17 isolated from the bile of human liver transplant recipients. nih.gov This technique provides essential structural information, confirming the identity of the metabolite.

For quantitative analysis, LC coupled with tandem mass spectrometry (LC-MS/MS) offers a high-throughput method that is accurate, precise, and specific for measuring cyclosporine in blood over a wide analytical range. nih.gov While many published LC-MS/MS methods focus on the parent drug, the technology is ideally suited for the simultaneous quantification of metabolites like M17, providing an alternative to immunoassays with superior analytical performance. waters.com

Immunoanalytical Methods

Immunoanalytical methods, such as fluorescence polarization immunoassay (FPIA), are widely used for therapeutic drug monitoring of cyclosporine. nih.gov These methods are typically rapid and automated. However, their primary limitation is a lack of specificity, as the antibodies used can cross-react with various metabolites, including M17. nih.gov

Studies have shown that in patients with metabolic disorders, immunoassays can yield falsely elevated cyclosporine concentrations because of this cross-reactivity. nih.gov The degree of cross-reactivity varies between different immunoassays (e.g., polyclonal vs. monoclonal). Polyclonal assays generally show broader cross-reactivity. nih.gov While monoclonal immunoassays offer improved specificity, they are not entirely free from metabolite interference. nih.govnih.gov This cross-reactivity is a significant analytical variable and complicates the interpretation of results, reinforcing the value of more specific methods like HPLC or LC-MS when precise quantification of the parent drug and its metabolites is required. nih.gov

Fluorescence Polarization Immunoassay (FPIA)

Fluorescence Polarization Immunoassay (FPIA) is a type of immunoassay used for the quantitative determination of various substances, including drugs and their metabolites, in biological fluids. The principle of FPIA is based on the competitive binding of a fluorescently labeled antigen (tracer) and an unlabeled antigen (from the sample) to a limited number of specific antibodies. The degree of polarization of the emitted fluorescent light is inversely proportional to the concentration of the unlabeled antigen in the sample.

In the context of cyclosporine monitoring, FPIA has been utilized to measure the concentration of the parent drug and some of its metabolites. nih.gov The Abbott TDx analyzer is a common platform for FPIA-based assays. nih.govnih.gov These assays often employ polyclonal antibodies that can cross-react with various cyclosporine metabolites, including M17. taylorfrancis.com This cross-reactivity means that the assay measures not only the parent cyclosporine but also a proportion of its metabolites, leading to a less specific result compared to methods like high-performance liquid chromatography (HPLC). nih.govnih.gov The FPIA method is known for being rapid and relatively simple to perform compared to chromatographic techniques. nih.gov

Cross-Reactivity with Cyclosporin Metabolite M17 and Other Metabolites

A critical aspect of immunoassays for cyclosporine is the cross-reactivity of the antibodies with its numerous metabolites. Metabolite M17, in particular, has been shown to exhibit significant cross-reactivity in various immunoassays.

Research comparing different commercial polyclonal immunoassays has demonstrated varied selectivity for cyclosporine metabolites. nih.gov For instance, in one study, the cross-reactivity of metabolite M17 ranged from 50% to 116% across three different assays: the Abbott TDx fluorescence polarization immunoassay (FPIA), the Incstar Cyclo-Trac radioimmunoassay (RIA), and the Sandoz RIA. nih.gov The Abbott's antiserum generally showed the highest affinity for the metabolites. nih.gov

Table 1: Cross-Reactivity of Cyclosporine Metabolites in Different Immunoassays

| Metabolite | Abbott TDx (FPIA) | Incstar RIA | Sandoz RIA |

|---|---|---|---|

| M17 | 50-116% | Data not specified | Data not specified |

| M1 | 14-44% | Data not specified | Data not specified |

| M8 | 9-20% | Data not specified | Data not specified |

| M13 | 13-26% | Data not specified | Data not specified |

| M18 | 17-79% | Data not specified | Data not specified |

| M21 | 4-54% | Data not specified | Data not specified |

Data sourced from a comparative study of three commercial polyclonal immunoassays. nih.gov

Specificity and Limitations of Immunoassays

The primary limitation of immunoassays for cyclosporine monitoring is their lack of specificity due to metabolite cross-reactivity. nih.govallenpress.com This can lead to an overestimation of the true parent drug concentration, which may have clinical implications. nih.gov The presence of metabolites like M17, which can be found in significant concentrations in patient blood, contributes to this overestimation. nih.gov

The extent of this overestimation is not uniform and can vary considerably between individual patients, depending on their metabolic profiles. nih.gov This interindividual variability makes it difficult to predict the degree of assay bias for a given patient. nih.gov While monoclonal antibodies were developed to improve specificity, some degree of cross-reactivity with metabolites often remains. nih.gov Therefore, while immunoassays offer advantages in terms of speed and ease of use, their results should be interpreted with caution, especially when precise quantification of the parent drug is required. allenpress.com High-performance liquid chromatography (HPLC) is considered a more specific method for measuring cyclosporine A, as it can separate the parent drug from its metabolites. allenpress.com

Bioassays for Immunosuppressive Activity

Bioassays are essential for determining the biological activity of drugs and their metabolites. In the case of cyclosporine, bioassays are used to assess the immunosuppressive properties of its metabolites, such as M17.

Studies have shown that metabolite M17 possesses considerable in vitro immunosuppressive activity. nih.govnih.gov The order of inhibitory activity in various assays has been reported as Cyclosporine A > M17 > M1 > M21 > M8. nih.gov In certain assays, such as the concanavalin (B7782731) A (ConA) and mixed lymphocyte culture (MLC) assays, the inhibitory activity of M17 approached that of the parent drug, Cyclosporine A. nih.gov

Sample Preparation and Handling

Proper sample preparation and handling are critical for obtaining accurate and reliable results in the quantification of cyclosporine and its metabolites.

Whole Blood vs. Plasma Analysis

Cyclosporine is extensively distributed into red blood cells, with concentrations in whole blood being, on average, three times higher than in plasma. nih.gov However, this ratio can exhibit significant interindividual variation. nih.gov Due to this distribution, whole blood is generally considered the sample of choice for cyclosporine monitoring. researchgate.net The use of whole blood minimizes variations associated with sample handling and the temperature-dependent partitioning of cyclosporine between plasma and red blood cells. researchgate.net

For analysis, whole blood samples typically require a pretreatment step, such as lysis and extraction, to release the drug from the blood cells before quantification. fda.gov This is a crucial step for both immunoassays and chromatographic methods to ensure accurate measurement of the total drug concentration in the sample. fda.gov

Table 2: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| Cyclosporine | CsA |

| Cyclosporin metabolite M1 | M1 |

| Cyclosporin metabolite M8 | M8 |

| Cyclosporin metabolite M13 | M13 |

| This compound | M17 |

| Cyclosporin metabolite M18 | M18 |

| Cyclosporin metabolite M21 | M21 |

Drug Interactions and Their Impact on Cyclosporin Metabolite M17 Pharmacokinetics and Activity

Inducers of Cyclosporin (B1163) Metabolism (e.g., Phenytoin, Carbamazepine, Phenobarbitone, St. John's Wort)

Certain medications and herbal supplements can induce the activity of CYP3A4 enzymes, leading to accelerated metabolism of Cyclosporin. taylorfrancis.comnih.gov This increased metabolic rate results in lower blood concentrations of the parent drug, CsA, and a significant alteration in the concentration and kinetics of its metabolites, including M17. nih.govnih.gov

Key Inducers and Their Effects:

Anticonvulsants (Phenytoin, Carbamazepine, Phenobarbitone): These antiepileptic drugs are also known to induce CYP3A4 enzymes. goodrx.comclinpgx.org Their co-administration with Cyclosporin can decrease CsA concentrations to levels that are difficult to detect. nih.gov While specific pharmacokinetic data for M17 during co-administration with these drugs is not as extensively detailed as for St. John's Wort, the underlying mechanism is similar. By inducing the enzymes responsible for converting CsA to its metabolites, these drugs alter the entire metabolic profile. Phenytoin, for instance, may also reduce the intestinal absorption of CsA, further contributing to lower parent drug and altered metabolite levels. taylorfrancis.com The interaction between St. John's Wort and these anticonvulsants is also recognized, as the herbal supplement can reduce their blood levels, posing a risk of seizures. gpnotebook.com

| Inducing Agent | Mechanism of Interaction | Effect on Parent Drug (Cyclosporin) | Effect on Metabolite M17 (AM1) |

|---|---|---|---|

| St. John's Wort | CYP3A4 Induction | Significant decrease in blood concentration (46% decrease in AUC) nih.gov | Significant decrease in exposure (59% decrease in dose-corrected AUC) nih.govnih.gov |

| Phenytoin | CYP3A4 Induction, Reduced Intestinal Absorption taylorfrancis.com | Decreased blood concentration clinpgx.org | Altered kinetics, expected decrease in overall exposure |

| Carbamazepine | CYP3A4 Induction | Decreased blood concentration clinpgx.org | Altered kinetics, expected decrease in overall exposure |

| Phenobarbitone | CYP3A4 Induction | Decreased blood concentration clinpgx.org | Altered kinetics, expected decrease in overall exposure |

Inhibitors of Cyclosporin Metabolism (e.g., Verapamil, Ketoconazole (B1673606), Diltiazem, Metoclopramide)

Conversely, a number of drugs act as inhibitors of the CYP3A4 enzyme system, thereby slowing the metabolism of Cyclosporin. taylorfrancis.comnih.gov This inhibition leads to an increase in the blood concentration of the parent drug, CsA, and a corresponding decrease in the formation and concentration of its metabolites, such as M17. nih.gov

Key Inhibitors and Their Effects:

Ketoconazole: An antifungal agent, ketoconazole is a potent inhibitor of CYP3A4. nih.govnih.gov Its co-administration with Cyclosporin has been clearly shown to increase CsA concentrations. nih.gov By blocking the primary metabolic pathway, ketoconazole reduces the conversion of CsA into M17 and other metabolites, leading to lower circulating levels of these byproducts.

Calcium Channel Blockers (Verapamil, Diltiazem): These drugs, used for managing hypertension and cardiac arrhythmias, are also well-documented inhibitors of Cyclosporin metabolism. clinpgx.orgbohrium.com Verapamil has been shown to increase CsA concentrations in transplant recipients. bohrium.com Diltiazem similarly inhibits CsA clearance. taylorfrancis.com This enzymatic inhibition results in decreased production of M17.

Metoclopramide: This medication has also been reported to increase Cyclosporin concentrations, likely through inhibition of its metabolism, although some evidence suggests it may also increase the bioavailability of oral Cyclosporin. nih.gov The net effect is a reduction in the rate of metabolite formation.

| Inhibiting Agent | Mechanism of Interaction | Effect on Parent Drug (Cyclosporin) | Effect on Metabolite M17 (AM1) |

|---|---|---|---|

| Ketoconazole | Potent CYP3A4 Inhibition nih.govnih.gov | Significantly increased blood concentration nih.gov | Decreased formation and blood concentration |

| Verapamil | CYP3A4 Inhibition bohrium.com | Increased blood concentration bohrium.com | Decreased formation and blood concentration |

| Diltiazem | CYP3A4 Inhibition taylorfrancis.com | Increased blood concentration clinpgx.org | Decreased formation and blood concentration |

| Metoclopramide | CYP3A4 Inhibition, potentially increased bioavailability nih.gov | Increased blood concentration clinpgx.org | Decreased formation and blood concentration |

Impact on Toxicity Profile

The alterations in metabolite kinetics resulting from drug interactions can directly affect the toxicity profile of Cyclosporin therapy. nih.gov Both Cyclosporin and its metabolites, including M17, are known to contribute to side effects such as nephrotoxicity, hepatotoxicity, and neurotoxicity. nih.govebi.ac.uk Studies have shown that metabolites may play a significant role in CsA-associated nephrotoxicity. ebi.ac.uk Metabolite M17 is a principal compound found in significant quantities in various tissues, including the kidney, often at higher concentrations than the parent drug itself. elsevierpure.com

Therefore, drug interactions that modify M17 concentrations could either exacerbate or mitigate toxicity risks.

Inducers: By increasing the metabolism of CsA and rapidly clearing metabolites like M17, inducers such as St. John's Wort could potentially alter the nature of the toxicity. While lower CsA levels might reduce the risk of graft rejection, the substantial changes in the ratios of parent drug to various metabolites create a different biochemical environment, the toxicological consequences of which require careful monitoring. nih.gov

Cyclosporin Metabolite M17 in Specific Patient Populations

Transplant Recipients (Kidney, Liver, Heart, Bone Marrow)

In organ transplant recipients, Metabolite M17 is consistently one of the most abundant cyclosporine metabolites found in the blood. virginia.edu Its concentrations and ratio to the parent drug, cyclosporine (CsA), can differ based on the type of organ transplanted and the post-transplantation period.

Research Findings:

Studies utilizing high-performance liquid chromatography (HPLC) have allowed for the specific measurement of M17, distinguishing it from the parent drug and other metabolites. In renal allograft recipients, M17 was identified as the predominant metabolite, with blood concentrations ranging from 86 to 2004 ng/mL. virginia.edu In a significant number of these patients' blood samples (92%), the level of M17 was found to be higher than that of the parent drug. virginia.edu

Comparative studies across different transplant populations have revealed distinct patterns in M17 levels. While M17 concentrations were not significantly different from CsA concentrations in kidney, heart, and bone marrow transplant recipients, they were notably higher than CsA in liver transplant patients. helsinki.fi Specifically, trough M17 concentrations averaged 174% of CsA concentrations in liver transplant recipients. helsinki.fi

| Patient Population | Key Findings Regarding Metabolite M17 | Reference |

|---|---|---|

| Kidney Transplant | Preponderant metabolite; concentrations can exceed parent drug levels (ranging from 86-2004 ng/mL). | virginia.edu |

| Liver Transplant | M17 blood concentration was significantly higher than CsA concentration (average 174% of CsA). | helsinki.fi |

| Heart Transplant | M17 concentration was not significantly different from CsA concentration. Trough concentrations of M17 were often higher than CsA. | helsinki.fi |

| Bone Marrow Transplant | M17 is the major metabolite. The M17:CsA ratio increased significantly (threefold) over 5 months of treatment. | helsinki.fi |

Patients with Autoimmune Diseases (e.g., Psoriasis)

In patients treated for autoimmune conditions such as psoriasis, the metabolism of cyclosporine and the profile of its metabolites are also of clinical interest. Research has focused on the potential role of metabolites in the side effects observed during long-term therapy.

Research Findings:

A study involving psoriatic patients who developed nephrotoxicity while on cyclosporine therapy found a significant increase in cyclosporine metabolites, particularly M17, when compared to a control group of psoriasis patients on the same daily dose who did not develop nephrotoxicity. nih.gov In the group that experienced kidney-related side effects, the blood concentrations of M17 tended to be higher from the first week of treatment. This observation has led to the suggestion that Metabolite M17 might serve as an early marker for ongoing nephrotoxicity in this patient population. nih.gov

Patients with Liver Dysfunction

Since the liver is the primary site of cyclosporine metabolism, liver dysfunction can significantly alter the formation and elimination of its metabolites. nih.gov This is particularly relevant for liver transplant patients experiencing graft dysfunction.

Research Findings:

A study was conducted to analyze the contribution of cyclosporine metabolites to immunosuppression in liver transplant patients with normal graft function compared to those with severe graft dysfunction, characterized by high bilirubin (B190676) levels (hyperbilirubinemia). frontiersin.org The results showed that while the blood levels of parent cyclosporine and the lipophilic metabolites, including M17, were comparable between the two groups, the concentrations of less lipophilic metabolites were substantially increased in patients with severe liver dysfunction. frontiersin.org

| Patient Group | Parent Drug (Cyclosporine) Levels | Metabolite M17 Levels | Less Lipophilic Metabolite Levels | Reference |

|---|---|---|---|---|

| Normal Liver Function | Comparable | Similar | Normal | frontiersin.org |

| Severe Liver Dysfunction (Hyperbilirubinemia) | Comparable | Similar | Substantially Increased | frontiersin.org |

Pediatric Populations

The use of cyclosporine in children for preventing organ rejection or treating autoimmune diseases requires special consideration, as drug metabolism can differ significantly from that in adults. These age-related differences can affect the levels of metabolites like M17.

Research Findings:

In general, pediatric patients exhibit a higher systemic clearance of cyclosporine compared to adults and may require higher or more frequent doses to achieve target blood concentrations. This is partly due to age-related differences in metabolic clearance.

Specifically for Metabolite M17, its accumulation has been linked to adverse effects in children. Research has indicated that pediatric patients who accumulate high concentrations of the M17 metabolite are at a higher risk for developing central nervous system (CNS) toxicity. In pediatric liver transplant recipients, periods of poor liver function can lead to an accumulation of cyclosporine metabolites. This accumulation can cause significant discrepancies between different assay methods used for drug monitoring, as some assays (like radioimmunoassays) detect both the parent drug and its metabolites.

Preclinical and in Vitro Studies Involving Cyclosporin Metabolite M17

Animal Models (e.g., Rabbits, Rats)

Research utilizing animal models has provided foundational insights into the pharmacokinetic profile and tissue distribution of Cyclosporin (B1163) metabolite M17.

Rabbits: Pharmacokinetic studies in rabbits have been crucial for understanding how M17 behaves systemically. In one study, isolated M17 was administered intravenously to rabbits, revealing pharmacokinetic parameters that were not significantly different from those of the parent compound, Cyclosporin A. This suggests that its distribution and elimination patterns are broadly similar to CsA. The investigation also confirmed that M17 is a substrate for further metabolism, as subsequent metabolites (M8, M18, and M26) were identified in the bile and urine of the rabbits administered M17. Other research has utilized rabbit renal microsomes to explore the in vitro metabolism of Cyclosporin A, identifying M17 as one of the major metabolites produced.

Rats and Other Models: While direct comprehensive studies on M17's effects in rats are less common than those for CsA, rat models have been instrumental in studying the broader context of cyclosporine-induced nephrotoxicity. Studies on rat glomerular mesangial cells have assessed the impact of M17, particularly in combination with other metabolites. Furthermore, postmortem tissue analysis in patients has shown that M17 is the prevailing metabolite in most organs, including the kidney, liver, spleen, and heart, often at concentrations exceeding the parent drug. This highlights the importance of understanding its specific biological effects.

Cell Culture Models (e.g., Lymphocyte Proliferation Assays, Renal Cortical Cells, Multidrug-Resistant Cells)

In vitro cell culture models have been indispensable for dissecting the specific activities of M17 at the cellular level, particularly its immunosuppressive, nephrotoxic, and drug-resistance-modulating potentials.

Lymphocyte Proliferation Assays: The immunosuppressive capacity of M17 has been extensively evaluated and compared to Cyclosporin A. Multiple studies show a consistent hierarchy of activity among the metabolites. In assays measuring the inhibition of lymphocyte proliferation, the general order of potency is Cyclosporin A > M17 > M1 > M21, with metabolite M8 showing little to no activity.

Specifically, in phytohemagglutinin (PHA) assays, CsA is significantly more inhibitory than M17. However, in other assays, such as the mixed lymphocyte culture (MLC) and concanavalin (B7782731) A (Con A) stimulated tests, the inhibitory activity of M17 approaches that of CsA. Importantly, M17 and M1 were found to inhibit the production of interleukin-2 (B1167480) (IL-2) in the MLC to the same degree as the parent drug, CsA, demonstrating that the single hydroxylation at amino acid 1 does not significantly impair this crucial immunosuppressive function.

Renal Cortical Cells: To investigate the potential contribution of metabolites to CsA-induced kidney damage, studies have used isolated renal cells. A comparative study on freshly isolated rabbit renal proximal tubular cells assessed the nephrotoxicity of CsA, its analogues, and its main metabolites. The results indicated that M17, along with M1, exhibited the lowest nephrotoxicity among the tested compounds. The rank order of toxicity was determined to be: CsA > CsD > CsC > M21 > M17, M1. In a separate study on rat glomerular mesangial cells, M17 on its own was among the less active metabolites in inhibiting cell proliferation; however, when combined with other metabolites, it contributed to additive or synergistic inhibitory effects.

Multidrug-Resistant Cells: Cyclosporin A is known to inhibit the P-glycoprotein (P-gp) efflux pump, a mechanism that contributes to multidrug resistance (MDR) in cancer cells. Research was conducted to see if M17 retains this activity. Using a human colon adenocarcinoma (LoVo) cell line resistant to doxorubicin, investigators compared the MDR reversal activity of CsA with its metabolites M1, M17, and M21. The study found that while CsA had a significant reversal activity at clinically relevant concentrations (1-3 µM), metabolite M17 (at concentrations of 0.5-2.2 µM) had no sensitizing effect on the cytotoxicity of MDR-related anticancer drugs. Furthermore, unlike CsA, M17 did not affect P-gp photolabeling with [3H]azidopine or the intracellular uptake of doxorubicin. This demonstrates that the metabolic hydroxylation that produces M17 leads to a molecule that differs greatly from the parent drug in its ability to reverse P-gp-mediated multidrug resistance.

Future Research Directions and Unanswered Questions

Further Elucidation of Pharmacologic/Toxicologic Importance in Transplant Patients

Studies have shown that while M17 is less potent than cyclosporine A in inhibiting lymphocyte proliferation, it can inhibit the production of interleukin-2 (B1167480) (IL-2) to a similar extent as the parent drug in mixed lymphocyte cultures. nih.gov This suggests a specific mechanism of action that warrants deeper exploration. Moreover, the toxicological profile of M17 is not fully understood. While some in vitro studies using porcine renal epithelial cells have suggested that M17 is less toxic than cyclosporine A and does not induce the same degree of vacuolization, the clinical implications of long-term exposure to high levels of this metabolite are yet to be determined. nih.gov

Correlation of Clinical Pharmacokinetics of Metabolites with Activity and Adverse Effects

A significant challenge in optimizing cyclosporine therapy is the poor correlation between the parent drug's trough concentrations and clinical outcomes, including rejection and toxicity. This variability may be partly explained by the inter-individual differences in cyclosporine metabolism and the resulting metabolite profiles. Future research must focus on establishing a clearer correlation between the clinical pharmacokinetics of specific metabolites, such as M17, and their immunosuppressive activity and adverse effects in transplant recipients.

Pharmacokinetic studies have revealed high inter-patient variability in the concentrations of cyclosporine metabolites. nih.gov For instance, in pre-kidney transplant patients, the area under the curve ratio for M17 to cyclosporine A was found to be significantly higher after oral administration compared to intravenous administration, indicating substantial first-pass metabolism. doi.org However, directly linking these pharmacokinetic parameters to clinical events has proven difficult. This is partly due to the limitations of older analytical methods that could not accurately differentiate between cyclosporine and its numerous metabolites. nih.gov Prospective clinical studies utilizing highly specific analytical techniques are necessary to track the concentrations of M17 and other key metabolites over time and correlate these with the incidence of rejection episodes, renal dysfunction, and other toxicities.

Investigation of Previously Unidentified Metabolites

Advanced analytical techniques have enabled the isolation and characterization of previously unknown cyclosporine metabolites from biological fluids such as bile and blood. nih.gov For example, studies of human bile from liver transplant recipients have led to the identification of novel dihydroxylated and modified metabolites. nih.govresearchgate.net The biological activities of these newly discovered compounds are largely unknown and require thorough investigation. It is plausible that some of these metabolites may possess significant immunosuppressive or toxic properties that could influence clinical outcomes.

Development of Improved Analytical Methods with Enhanced Specificity

Accurate measurement of cyclosporine and its individual metabolites is essential for understanding their clinical impact. Historically, immunoassays were widely used for therapeutic drug monitoring; however, these methods often lack the specificity to distinguish between the parent drug and its cross-reactive metabolites, leading to an overestimation of the true cyclosporine concentration. researchgate.netnih.gov

The development and refinement of more specific analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been significant advancements. researchgate.netnih.gov These techniques allow for the precise quantification of cyclosporine and its major metabolites, including M17. nih.govdoi.org Future efforts should focus on making these highly specific methods more widely available for routine clinical use, which would facilitate a more accurate assessment of individual patient metabolite profiles. Furthermore, the development of analytical standards for a wider range of metabolites is necessary to improve the accuracy and comprehensiveness of these assays. doi.org

| Analytical Method | Specificity for Metabolite M17 | Advantages | Disadvantages |

| Immunoassays (e.g., RIA, FPIA) | Low (cross-reactivity with metabolites) | Widely available, automated | Overestimation of parent drug concentration |

| High-Performance Liquid Chromatography (HPLC) | High | Good specificity and accuracy | More complex and time-consuming than immunoassays |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Very High | Gold standard for accuracy and specificity | Requires specialized equipment and expertise |

Comprehensive Understanding of Metabolite Contributions to Overall Immunosuppressive and Toxic Effects

In vitro studies have shown that combinations of primary and secondary metabolites can lead to a significant inhibition of lymphocyte proliferation at concentrations observed in patients. nih.gov Similarly, combinations of metabolites have been shown to have additive antiproliferative effects on glomerular mesangial cells, suggesting a potential mechanism for cyclosporine-induced nephrotoxicity. nih.gov Future research should employ systems pharmacology approaches to model the complex interplay between cyclosporine and its metabolites and to predict the net immunosuppressive and toxic effects in individual patients based on their unique metabolite profiles.

Studies on Water-Soluble Cyclosporin (B1163) Derivatives

The poor water solubility of cyclosporine presents challenges for its formulation and administration. To address this, researchers have been developing water-soluble derivatives and prodrugs of cyclosporine. nih.govnih.gov These novel compounds are designed to improve the drug's pharmaceutical properties, such as its bioavailability and potential for topical delivery.

One approach has been the synthesis of monomethoxypoly(ethyleneglycol) (mPEG) conjugates of cyclosporine A. These prodrugs have demonstrated high water solubility and can be hydrolyzed in the body to release the active parent drug. nih.gov Preclinical pharmacokinetic studies of these prodrugs have shown promising results, with increased area under the curve (AUC) and maximum concentration (Cmax) compared to conventional formulations. nih.gov Another avenue of research has focused on the development of water-soluble prodrugs for ocular administration, which could offer a new treatment modality for immune-related eye disorders. nih.govnih.gov Further in vivo studies are needed to evaluate the efficacy and safety of these water-soluble cyclosporin derivatives in transplant recipients.

| Cyclosporin Derivative | Rationale for Development | Key Findings from Preclinical Studies |

| Monomethoxypoly(ethyleneglycol) (mPEG) Conjugates | Improve water solubility and oral bioavailability. | Increased AUC and Cmax compared to conventional formulations. Rapid hydrolysis to active cyclosporine A. nih.gov |

| Ocular Prodrugs (e.g., UNIL088) | Enable topical administration for eye disorders. | Well-tolerated in animal models. Achieves therapeutic concentrations of cyclosporine A in tears. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.